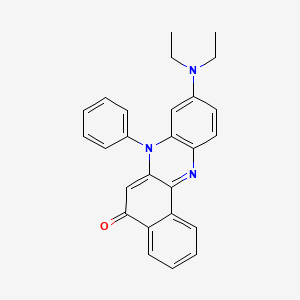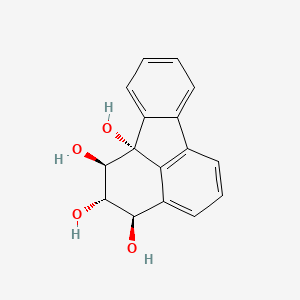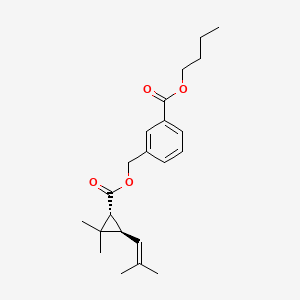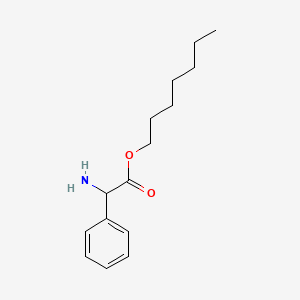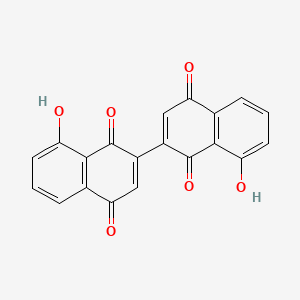
3,3'-Bisjuglone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its molecular formula C20H10O6 and a molecular weight of 346.29 g/mol . This compound is notable for its unique structure, which consists of two naphthoquinone units linked through a carbon-carbon bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bisjuglone typically involves the oxidative coupling of juglone (5-hydroxy-1,4-naphthoquinone) under specific conditions. One common method involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 3,3’-Bisjuglone on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bisjuglone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions include various hydroquinone and quinone derivatives, which can have different properties and applications depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
3,3’-Bisjuglone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Bisjuglone involves its interaction with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can damage cellular structures, leading to cell death. In cancer cells, this mechanism can induce apoptosis, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
3,3’-Bisjuglone can be compared with other naphthoquinone derivatives such as:
Juglone (5-hydroxy-1,4-naphthoquinone): A precursor in the synthesis of 3,3’-Bisjuglone.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the cosmetic industry for hair dyeing.
The uniqueness of 3,3’-Bisjuglone lies in its dimeric structure, which can lead to different chemical and biological properties compared to its monomeric counterparts .
Propiedades
Número CAS |
61836-43-9 |
|---|---|
Fórmula molecular |
C20H10O6 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |
Clave InChI |
YSWLZVWSHJYBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
melting_point |
270 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




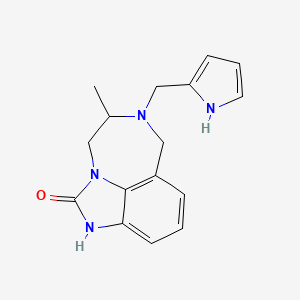
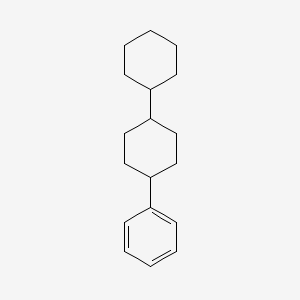
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)

